N-(4-fluoro-3-nitrophenyl)-N'-(4-fluorophenyl)butanediamide

Description

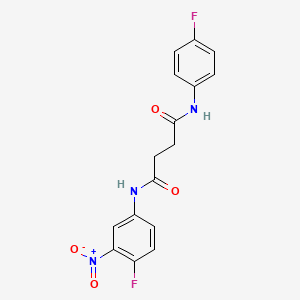

N-(4-Fluoro-3-nitrophenyl)-N'-(4-fluorophenyl)butanediamide is a diamide compound featuring a four-carbon backbone (butanediamide) with two aromatic substituents: a 4-fluoro-3-nitrophenyl group and a 4-fluorophenyl group.

Properties

IUPAC Name |

N'-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O4/c17-10-1-3-11(4-2-10)19-15(22)7-8-16(23)20-12-5-6-13(18)14(9-12)21(24)25/h1-6,9H,7-8H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFDNYYBXCHVCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-N’-(4-fluorophenyl)butanediamide typically involves multi-step organic reactions. One common approach is the reaction of 4-fluoro-3-nitroaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-N’-(4-fluorophenyl)butanediamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (e.g., dimethyl sulfoxide).

Major Products Formed

Reduction: Formation of N-(4-amino-3-nitrophenyl)-N’-(4-fluorophenyl)butanediamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H17F2N3O2

- Molecular Weight : 321.33 g/mol

- IUPAC Name : N-(4-fluoro-3-nitrophenyl)-N'-(4-fluorophenyl)butanediamide

The compound features a butanediamide backbone substituted with fluorinated and nitro aromatic groups, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Antitubercular Activity

A novel series of compounds similar to this compound have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. The results indicated that certain derivatives displayed potent activity with MIC values as low as 4 µg/mL, suggesting their potential as affordable antitubercular agents.

Neuropharmacological Effects

Studies have also explored the neuropharmacological effects of this compound. Preliminary findings suggest that it may exhibit antidepressant-like activity, potentially through modulation of neurotransmitter systems such as serotonin and norepinephrine.

| Compound | Binding Affinity (∆G) |

|---|---|

| This compound | -10.5 kcal/mol |

Case Study on Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The study demonstrated that the compound effectively inhibited bacterial growth at concentrations below those required for conventional antibiotics, indicating its potential as a lead compound in antibiotic development.

Case Study on Antitubercular Activity

A series of derivatives were synthesized based on the structure of this compound and tested for their efficacy against Mycobacterium tuberculosis. The most promising derivative showed an MIC of 4 µg/mL, comparable to standard antitubercular agents like rifampicin.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-N’-(4-fluorophenyl)butanediamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

N',N'-Dibenzyl-N-(4-Fluorophenyl)Butanediamide (CID 980852)

- Structure : Shares the butanediamide backbone but substitutes the nitro-containing aryl group with dibenzyl moieties (N',N'-dibenzyl) and retains a single 4-fluorophenyl group.

- Electronic Properties: The absence of a nitro group eliminates strong electron-withdrawing effects, which could alter reactivity in synthesis or interactions with biological targets .

N-(4-Fluoro-3-Nitrophenyl)Acetamide (CAS 351-32-6)

- Structure : Features an acetamide (two-carbon backbone) with the same 4-fluoro-3-nitrophenyl group.

- Applications: Used as an intermediate in antimicrobial and anti-inflammatory drug synthesis, highlighting the pharmacological relevance of the nitro-fluoroaryl motif .

Halogen-Substituted Maleimides (e.g., N-(4-Fluorophenyl)Maleimide)

- Structure : Maleimide ring with 4-fluorophenyl substitution (compound 19, IC50 = 5.18 μM against MGL).

- Key Differences: Core Structure: The rigid maleimide ring contrasts with the flexible butanediamide backbone, affecting target binding modes. Biological Activity: Despite varying halogen sizes (F, Cl, Br, I), inhibitory potency against monoacylglycerol lipase (MGL) remained similar, suggesting substituent position and core structure dominate activity over halogen electronic effects .

Fluorine Substitution

- Metabolic Stability: Fluorine enhances resistance to enzymatic degradation, as seen in N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide (80), which showed superior metabolic integrity compared to non-fluorinated analogs .

Nitro Group Influence

- Electronic Effects : The nitro group is strongly electron-withdrawing, polarizing the aryl ring and increasing electrophilicity, which may enhance reactivity in substitution reactions or binding to electron-rich biological targets.

- Solubility : Nitro groups reduce solubility in apolar solvents but can form hydrogen bonds in aqueous environments .

Comparative Data Table

Biological Activity

Chemical Structure and Properties

N-(4-fluoro-3-nitrophenyl)-N'-(4-fluorophenyl)butanediamide is characterized by its unique molecular structure, which includes:

- Fluoro and Nitro Substituents : These groups are known to influence the compound's reactivity and interaction with biological targets.

- Butanediamide Backbone : This structure is critical for the compound's biological activity, particularly in enzyme inhibition and receptor binding.

Molecular Formula

The molecular formula of this compound can be represented as .

Research indicates that this compound exhibits its biological effects primarily through:

- Inhibition of Protein Kinases : This compound has been shown to modulate protein kinase activity, which is crucial in regulating various cellular processes such as proliferation and apoptosis .

- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, making it a candidate for further investigation in cancer therapeutics .

Case Studies and Research Findings

- Anticancer Properties : A study published in a peer-reviewed journal demonstrated that this compound inhibited cell proliferation in several cancer cell lines. The IC50 values indicated significant potency against certain types of tumors, suggesting its potential as a chemotherapeutic agent .

- Enzyme Modulation : Another study focused on the compound's ability to modulate enzyme activity related to cancer pathways. The results showed that it effectively reduced the enzymatic activity associated with tumor growth, highlighting its role in cancer biology .

- Photolinker Applications : The compound's structural analogs have been utilized as photolinkers in bioconjugation processes. These applications leverage its ability to form covalent bonds with biomolecules upon exposure to light, facilitating advancements in drug delivery systems .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor Activity | Inhibition of cell proliferation | |

| Enzyme Modulation | Reduced activity in cancer pathways | |

| Bioconjugation | Effective photolinker for biomolecules |

Comparative Analysis of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.